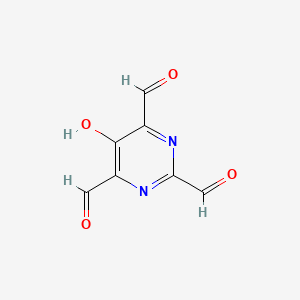
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O4 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of pyrimidine derivatives under controlled conditions. The reaction often employs reagents such as formic acid and formaldehyde in the presence of catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted pyrimidines, and other functionalized compounds .
Applications De Recherche Scientifique
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis, leading to potential anticancer effects .
Comparaison Avec Des Composés Similaires
2,4-Diaminopyrimidine: Known for its use in antifolate drugs.
5-Hydroxypyrimidine Derivatives: Such as 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine, which have shown anticancer properties.
Uniqueness: 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde is unique due to its three aldehyde groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential biological activities .
Propriétés
Formule moléculaire |
C7H4N2O4 |
|---|---|
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
5-hydroxypyrimidine-2,4,6-tricarbaldehyde |
InChI |
InChI=1S/C7H4N2O4/c10-1-4-7(13)5(2-11)9-6(3-12)8-4/h1-3,13H |
Clé InChI |
VSTFHXQKFOTQEW-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=C(C(=NC(=N1)C=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


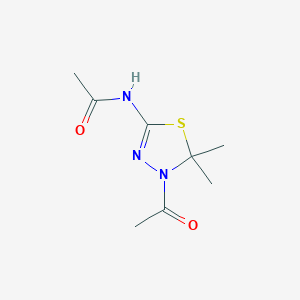
![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)

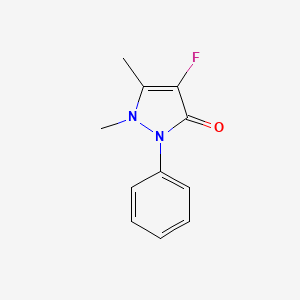
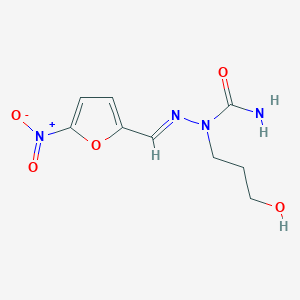
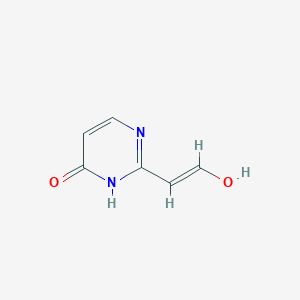
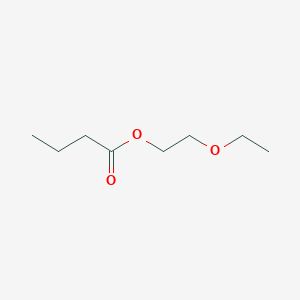

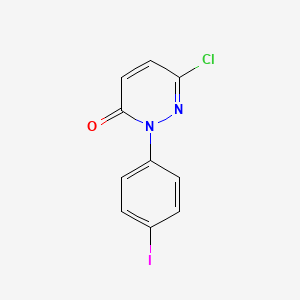
![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
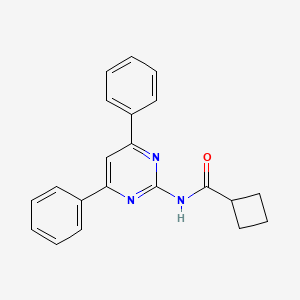

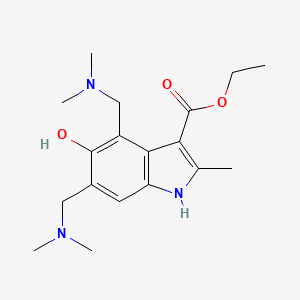
![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
